molecular formula C19H28N4O7 B2547299 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1104387-01-0

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2547299
CAS No.: 1104387-01-0
M. Wt: 424.454
InChI Key: MAVJQEPYOIDNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H28N4O7 and its molecular weight is 424.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

A study on the synthesis of [11C]HG-10-102-01, a compound structurally related to the one , discusses its potential as a PET imaging agent for Parkinson's disease. This highlights the applicability of complex organic molecules in neuroimaging and the investigation of neurodegenerative disorders (Wang et al., 2017).

Catalysis in Organic Synthesis

Another area of research application is catalysis, where similar nitroarenes are reduced to aminoarenes using formic acid in the presence of ruthenium catalysts. This process demonstrates the role of such compounds in facilitating chemical transformations, which is essential in the synthesis of a wide range of organic compounds (Watanabe et al., 1984).

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O7/c1-2-30-14-4-5-15(17(12-14)23(27)28)21-18(24)13-16(19(25)26)20-6-3-7-22-8-10-29-11-9-22/h4-5,12,16,20H,2-3,6-11,13H2,1H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVJQEPYOIDNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.